molecular formula C7H6BrNO2 B188816 2-Bromo-4-nitrotoluene CAS No. 7745-93-9

2-Bromo-4-nitrotoluene

Cat. No. B188816
CAS RN: 7745-93-9
M. Wt: 216.03 g/mol
InChI Key: XFZFJQHXWJIBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

2-bromo-1-methyl-4-nitrobenzene (864 mg, 4mmol), oxetan-3-amine hydrochloride (438 mg, 4 mmol), CS2CO3 (3910 mg, 12.00 mmol), palladium(II) acetate (44.9 mg, 0.20 mmol), (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-t- butylphosphine (224 mg, 0.40 mmol) in 1,4-doxane was degased, inflated with Ar and heated at 90 oC for 5h. LCMS showed some product peak. Silica gel 2g was added to the mixture, evaporated all solvents in GeneVac. The sample was dry loaded for purification by ISCO (Hexane/EtOAc=100/10-100/50) N-(2-methyl-5-nitrophenyl)oxetan-3-amine (240 mg, 28.8 %) 1H NMR (400 MHz, CD2Cl2) d: 7.47 (dd, 1H), 7.14 (d, 1H), 6.98 (s, 1H), 4.99 (t, 2H), 4.63 (m, 1H), 4.46 (t, 2H), 4.20(m, 1H), 2.18 (s, 3H). LCMS: 209 [M+H]+.
Quantity
0.012 mol
Type
reagent
Reaction Step One
Quantity
0.004 mol
Type
reactant
Reaction Step Two
Quantity
0.004 mol
Type
reactant
Reaction Step Three
Quantity
4e-05 mol
Type
catalyst
Reaction Step Four
Quantity
0.0004 mol
Type
catalyst
Reaction Step Four

Identifiers

CUSTOM
829
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.012 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.004 mol
Type
reactant
Smiles
C1C(CO1)N.Cl
Step Three
Name
Quantity
0.004 mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])Br
Step Four
Name
Quantity
4e-05 mol
Type
catalyst
Smiles
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]
Name
Quantity
0.0004 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2COC2
Measurements
Type Value Analysis
YIELD 28.82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.